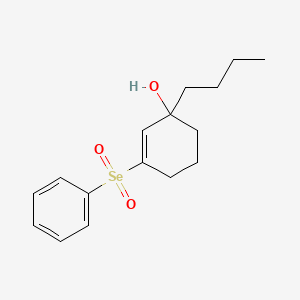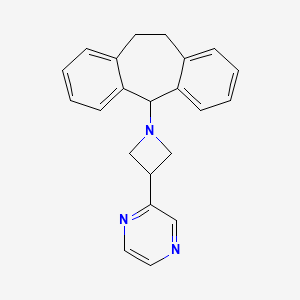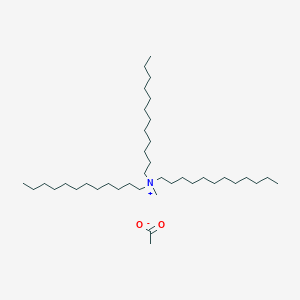![molecular formula C26H20F4P2 B14448699 (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] CAS No. 76858-95-2](/img/structure/B14448699.png)
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] is an organophosphorus compound characterized by the presence of two bis(4-fluorophenyl)phosphane groups attached to an ethane-1,2-diyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] typically involves the reaction of bis(4-fluorophenyl)phosphane with ethane-1,2-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the compound. Industrial production also emphasizes the importance of safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups back to their original state.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of bis(4-fluorophenyl)phosphine oxide derivatives.
Reduction: Regeneration of the original phosphane compound.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying phosphane-related biological processes.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphane-based therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
類似化合物との比較
Similar Compounds
(Ethane-1,2-diyl)bis[bis(phenyl)phosphane]: Lacks the fluorine substituents, resulting in different electronic properties.
(Ethane-1,2-diyl)bis[bis(4-chlorophenyl)phosphane]: Contains chlorine substituents instead of fluorine, affecting its reactivity and applications.
(Methane-1,1-diyl)bis[bis(4-fluorophenyl)phosphane]: Has a different backbone structure, leading to variations in its chemical behavior.
Uniqueness
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity. This makes it particularly valuable in catalytic applications where electronic effects play a crucial role in determining the efficiency and selectivity of the reaction.
特性
CAS番号 |
76858-95-2 |
|---|---|
分子式 |
C26H20F4P2 |
分子量 |
470.4 g/mol |
IUPAC名 |
2-bis(4-fluorophenyl)phosphanylethyl-bis(4-fluorophenyl)phosphane |
InChI |
InChI=1S/C26H20F4P2/c27-19-1-9-23(10-2-19)31(24-11-3-20(28)4-12-24)17-18-32(25-13-5-21(29)6-14-25)26-15-7-22(30)8-16-26/h1-16H,17-18H2 |
InChIキー |
DDXWLUGLIWPEEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)P(CCP(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


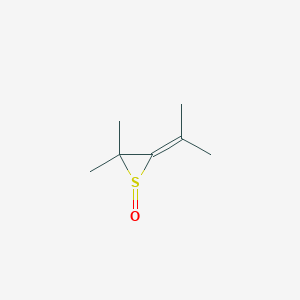


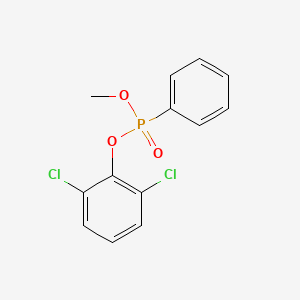

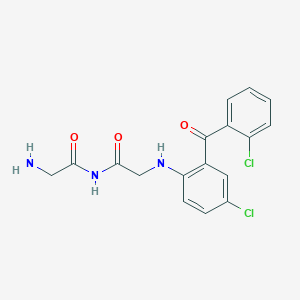
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

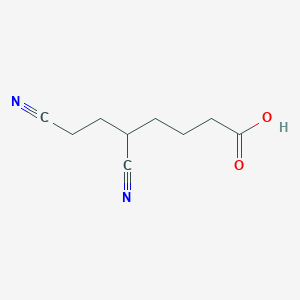
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
